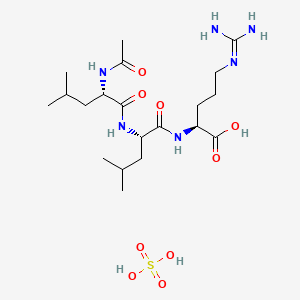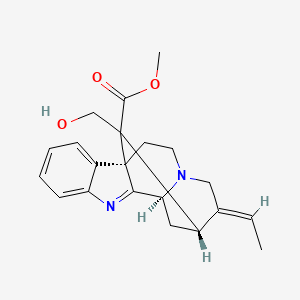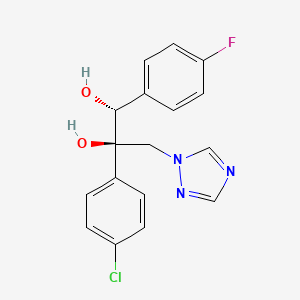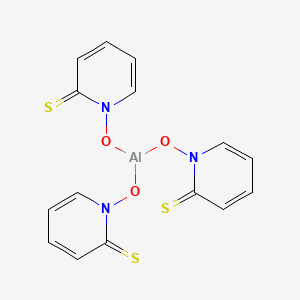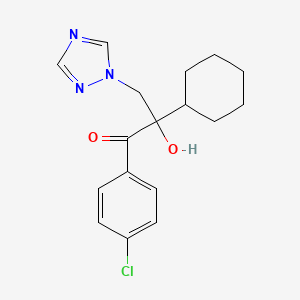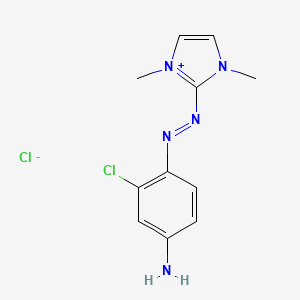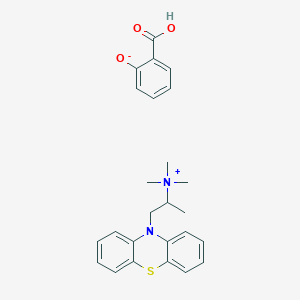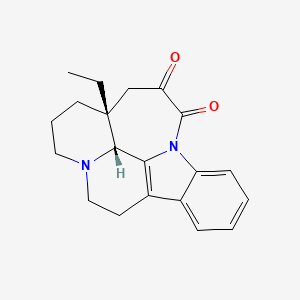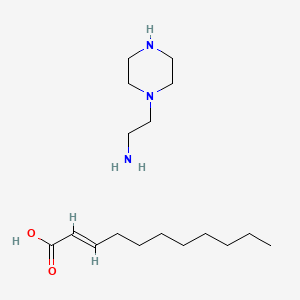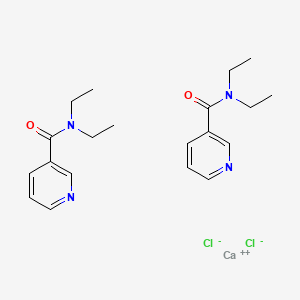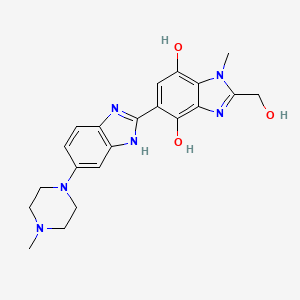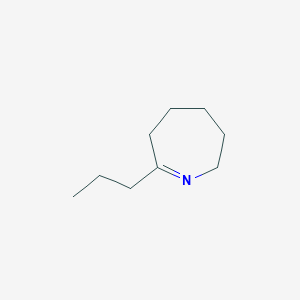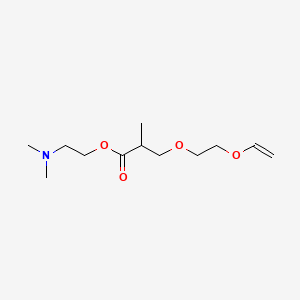
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate is an organic compound with the molecular formula C12H23NO4. This compound is characterized by the presence of a dimethylamino group, a vinyloxy group, and an isobutyrate ester. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate typically involves the reaction of 2-(dimethylamino)ethanol with 3-(2-(vinyloxy)ethoxy)isobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The raw materials are fed into the reactor, and the reaction is monitored to ensure complete conversion. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The vinyloxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted products where the vinyloxy group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the vinyloxy group can undergo polymerization reactions. These interactions and reactions contribute to the compound’s effects in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the vinyloxy and isobutyrate ester groups.
2-(2-(Vinyloxy)ethoxy)ethanol: Contains the vinyloxy group but lacks the dimethylamino and isobutyrate ester groups.
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)propanoate: Similar structure but with a propanoate ester instead of an isobutyrate ester.
Uniqueness
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate is unique due to the combination of its functional groups, which provide distinct reactivity and applications. The presence of both the dimethylamino and vinyloxy groups allows for versatile chemical reactions and interactions, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
94201-47-5 |
|---|---|
Molekularformel |
C12H23NO4 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 3-(2-ethenoxyethoxy)-2-methylpropanoate |
InChI |
InChI=1S/C12H23NO4/c1-5-15-8-9-16-10-11(2)12(14)17-7-6-13(3)4/h5,11H,1,6-10H2,2-4H3 |
InChI-Schlüssel |
YLKWAHLUPYJYQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCCOC=C)C(=O)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


